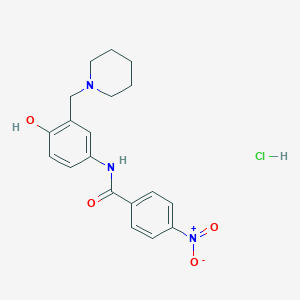
Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride is a chemical compound used in scientific research for its unique properties and potential applications. This compound is synthesized through a specific method and has been the subject of numerous studies due to its mechanism of action and biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride is not fully understood. However, it is believed to interact with certain proteins and enzymes in biological systems, leading to changes in their activity and function. This interaction may be due to the presence of the piperidine and nitro groups in the compound.
Efectos Bioquímicos Y Fisiológicos
Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, it has been shown to have a high degree of selectivity for certain proteins and enzymes, making it useful in studying their activity and function.
However, there are also limitations associated with the use of benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride in lab experiments. Its mechanism of action is not fully understood, making it difficult to interpret results. Additionally, it may have off-target effects, leading to unintended consequences in experiments.
Direcciones Futuras
There are several future directions for the study of benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride. One potential direction is the development of new catalysts for organic reactions using this compound as a ligand. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of certain diseases. Finally, the use of benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride as a fluorescent probe for detecting the presence of certain molecules in biological systems could be further explored.
Métodos De Síntesis
Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride is synthesized through a specific method involving the reaction of piperidine, 4-nitrobenzaldehyde, and aniline. The reaction produces a yellow solid which is then purified through recrystallization. The final product is a white crystalline powder.
Aplicaciones Científicas De Investigación
Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride has been used in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting the presence of certain molecules in biological systems. It has also been used as a ligand in the development of new catalysts for organic reactions. Additionally, it has been studied for its potential use in the treatment of certain diseases.
Propiedades
Número CAS |
19208-03-8 |
|---|---|
Nombre del producto |
Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride |
Fórmula molecular |
C19H22ClN3O4 |
Peso molecular |
391.8 g/mol |
Nombre IUPAC |
N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C19H21N3O4.ClH/c23-18-9-6-16(12-15(18)13-21-10-2-1-3-11-21)20-19(24)14-4-7-17(8-5-14)22(25)26;/h4-9,12,23H,1-3,10-11,13H2,(H,20,24);1H |
Clave InChI |
LOALLPOXFNXXHV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O.Cl |
SMILES canónico |
C1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O.Cl |
Otros números CAS |
19208-03-8 |
Sinónimos |
LG-253 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








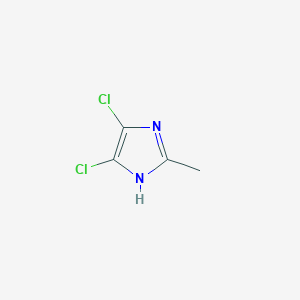

![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
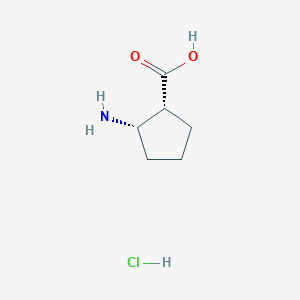
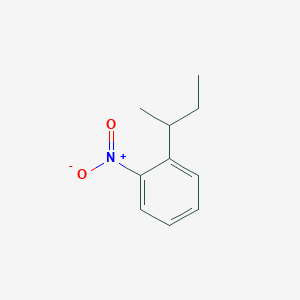
![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)
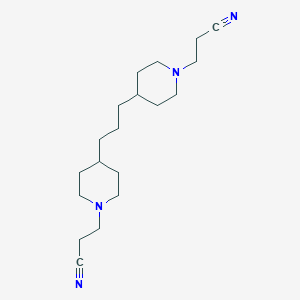
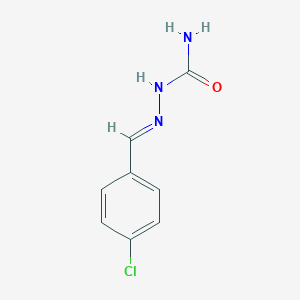
![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)